molecular formula C27H33IN2S2 B3143647 3-Pentyl-2-[3-(3-pentyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide CAS No. 53213-86-8

3-Pentyl-2-[3-(3-pentyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide

Cat. No.: B3143647
CAS No.: 53213-86-8
M. Wt: 576.6 g/mol
InChI Key: XKLVNGIUXSOJRR-UHFFFAOYSA-M
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Description

The compound “3-Pentyl-2-[3-(3-pentyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide” is also known as 3,3’-Di-n-pentylthiacarbocyanine iodide . It has a molecular formula of C27H33IN2S2 and a molecular weight of 576.6 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The presence of the benzothiazole group is a key feature, and the pentyl groups attached to the nitrogen atoms in the benzothiazole rings contribute to the overall structure .


Physical and Chemical Properties Analysis

This compound has a melting point of 215°C . It is soluble in DMSO . The compound is light-sensitive and should be stored at ambient temperatures .

Scientific Research Applications

Synthesis and Chemical Properties

  • Researchers have synthesized functionalized 2-indolizin-3-yl-1,3-benzothiazoles, demonstrating the reactivity of similar benzothiazole compounds with various reactants. This process is valuable for the synthesis of complex organic compounds (Yavari et al., 2017).
  • The formation of novel benzothiazole- and benzimidazole-based heterocycles has been achieved through microwave-mediated synthesis. This indicates the potential for creating diverse chemical structures involving benzothiazoles (Darweesh et al., 2016).
  • Research on the general reactivity of 2-lithiobenzothiazole with electrophiles highlights the versatile nature of benzothiazole derivatives in synthetic chemistry (Chikashita et al., 1988).

Applications in Organic Synthesis

  • The synthesis of S- and S-S-organosilicon derivatives of 1,3-benzothiazole-2-thiol suggests the incorporation of benzothiazole compounds in the production of organosilicon materials, which are important in various industrial applications (Yarosh et al., 2019).
  • Another study shows the highly regio- and stereoselective synthesis of 2-substituted benzothiazolines, indicating the potential of benzothiazole derivatives in the precise synthesis of complex molecules (Nandi & Kundu, 2000).

Structural and Physical Studies

  • Investigations into the structures of hydrazones derived from benzothiazoles provide insight into the conformational variability and intermolecular interactions of these compounds, essential for understanding their behavior in various applications (Lindgren et al., 2013).

Photophysical Properties

  • Research on the photophysical properties of benzothiazole-based derivatives, like the study of novel benzothiazole derivatives and their absorption and emission characteristics, indicates their potential use in photonic and electronic applications (Ying, 2007).

Safety and Hazards

The compound is classified as WGK Germany 3, indicating that it poses a hazard to water . No other specific safety or hazard information is readily available.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-Pentyl-2-[3-(3-pentyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide' involves the condensation of 3-pentylbenzothiazole with 3-pentyl-2-bromoacrylate, followed by the addition of 3-pentyl-1,3-benzothiazol-3-ium-2-yl iodide to form the final product.", "Starting Materials": [ "3-pentylbenzothiazole", "3-pentyl-2-bromoacrylate", "3-pentyl-1,3-benzothiazol-3-ium-2-yl iodide" ], "Reaction": [ "Step 1: Condensation of 3-pentylbenzothiazole with 3-pentyl-2-bromoacrylate in the presence of a base such as potassium carbonate to form 3-pentyl-2-[3-(3-pentylbenzothiazol-2-yl)prop-2-enylidene]-1,3-benzothiazole.", "Step 2: Addition of 3-pentyl-1,3-benzothiazol-3-ium-2-yl iodide to the reaction mixture obtained in step 1, in the presence of a palladium catalyst and a base such as potassium carbonate, to form the final product '3-Pentyl-2-[3-(3-pentyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide'." ] }

CAS No.

53213-86-8

Molecular Formula

C27H33IN2S2

Molecular Weight

576.6 g/mol

IUPAC Name

(2E)-3-pentyl-2-[(E)-3-(3-pentyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide

InChI

InChI=1S/C27H33N2S2.HI/c1-3-5-11-20-28-22-14-7-9-16-24(22)30-26(28)18-13-19-27-29(21-12-6-4-2)23-15-8-10-17-25(23)31-27;/h7-10,13-19H,3-6,11-12,20-21H2,1-2H3;1H/q+1;/p-1

InChI Key

XKLVNGIUXSOJRR-UHFFFAOYSA-M

Isomeric SMILES

CCCCCN\1C2=CC=CC=C2S/C1=C/C=C/C3=[N+](C4=CC=CC=C4S3)CCCCC.[I-]

SMILES

CCCCCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CCCCC.[I-]

Canonical SMILES

CCCCCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CCCCC.[I-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Pentyl-2-[3-(3-pentyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide
Reactant of Route 2
3-Pentyl-2-[3-(3-pentyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide
Reactant of Route 3
3-Pentyl-2-[3-(3-pentyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide
Reactant of Route 4
3-Pentyl-2-[3-(3-pentyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide
Reactant of Route 5
3-Pentyl-2-[3-(3-pentyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide
Reactant of Route 6
3-Pentyl-2-[3-(3-pentyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide

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